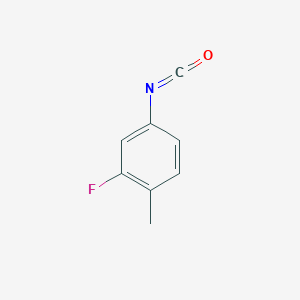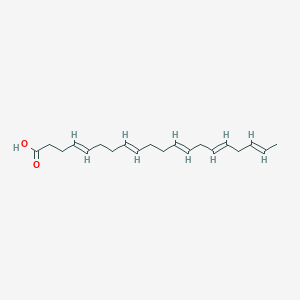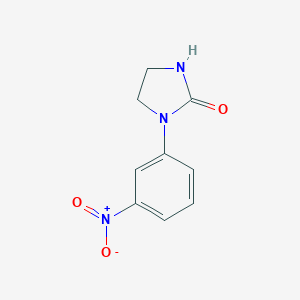
Heptadecanoyl dihydroxyacetone phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecanoyl dihydroxyacetone phosphate (C17-DHAP) is a synthetic compound that has gained attention in scientific research due to its potential use in various applications. C17-DHAP is a derivative of dihydroxyacetone phosphate (DHAP), a key intermediate in the glycolysis pathway. C17-DHAP has a long carbon chain that makes it a useful molecule for studying lipid metabolism and signaling pathways.
Mécanisme D'action
Heptadecanoyl dihydroxyacetone phosphate is thought to work by modulating lipid metabolism and signaling pathways. It has been shown to activate peroxisome proliferator-activated receptor (PPAR) gamma, a nuclear receptor that regulates lipid metabolism and inflammation. Heptadecanoyl dihydroxyacetone phosphate may also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Effets Biochimiques Et Physiologiques
Heptadecanoyl dihydroxyacetone phosphate has been shown to have a number of biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose metabolism in animal models of diabetes. Heptadecanoyl dihydroxyacetone phosphate has also been shown to reduce levels of triglycerides and cholesterol in the blood. Additionally, Heptadecanoyl dihydroxyacetone phosphate has been shown to reduce inflammation in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
Heptadecanoyl dihydroxyacetone phosphate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Heptadecanoyl dihydroxyacetone phosphate is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of Heptadecanoyl dihydroxyacetone phosphate is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on Heptadecanoyl dihydroxyacetone phosphate. One area of interest is its potential use in treating metabolic disorders such as diabetes and obesity. Heptadecanoyl dihydroxyacetone phosphate may also have applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of Heptadecanoyl dihydroxyacetone phosphate and its potential interactions with other signaling pathways.
Méthodes De Synthèse
Heptadecanoyl dihydroxyacetone phosphate can be synthesized by reacting heptadecanoyl chloride with DHAP in the presence of a base catalyst. The reaction yields Heptadecanoyl dihydroxyacetone phosphate as a white solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
Heptadecanoyl dihydroxyacetone phosphate has been used in various scientific studies to investigate its potential as a therapeutic agent. It has been shown to have anti-inflammatory properties and may be useful in treating inflammatory diseases such as arthritis. Heptadecanoyl dihydroxyacetone phosphate has also been studied for its potential to inhibit cancer cell growth and induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
110988-81-3 |
|---|---|
Nom du produit |
Heptadecanoyl dihydroxyacetone phosphate |
Formule moléculaire |
C20H40O7P+ |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
[hydroxy-(1-hydroxy-2-oxopropoxy)phosphoryl] heptadecanoate |
InChI |
InChI=1S/C20H39O7P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)26-28(24,25)27-20(23)18(2)21/h20,23H,3-17H2,1-2H3,(H,24,25) |
Clé InChI |
YORLIDZQRWBLJN-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCCCCCCC(=O)OP(=O)(O)OC(C(=O)C)O |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)OP(=O)(O)OC(C(=O)C)O |
Synonymes |
heptadecanoyl DHAP heptadecanoyl dihydroxyacetone phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



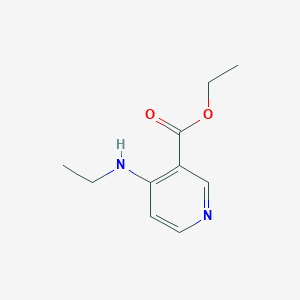
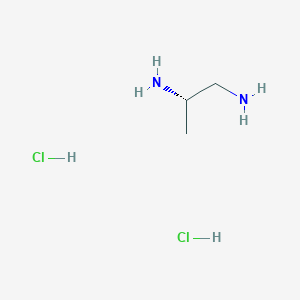
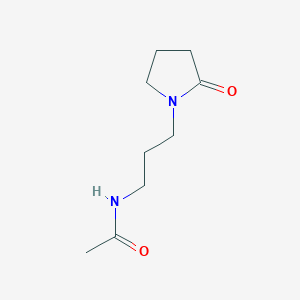
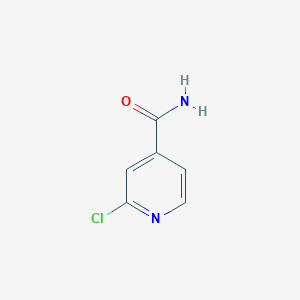
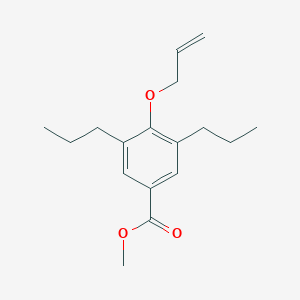
![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine](/img/structure/B10428.png)
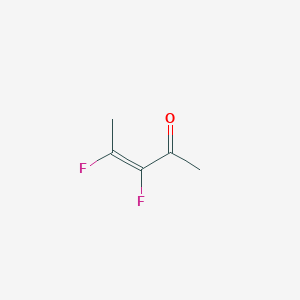
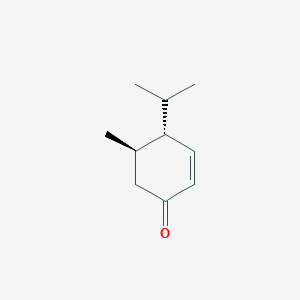
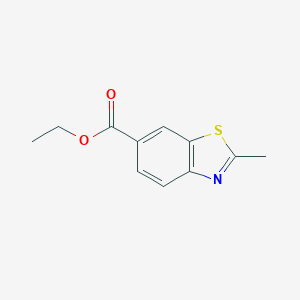
![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)
![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)
